molecular formula C8H9NO5 B1669158 Clavulanic acid CAS No. 58001-44-8

Clavulanic acid

Cat. No. B1669158
CAS RN: 58001-44-8
M. Wt: 199.16 g/mol
InChI Key: HZZVJAQRINQKSD-PBFISZAISA-N
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Description

Clavulanic acid is a beta-lactam antibiotic produced by a bacterium of the genus Streptomyces (S. clavuligerus). It is a beta-lactamase inhibitor and is usually used in the form of its clavulanate salt of potassium, especially in combination with amoxicillin .


Synthesis Analysis

The production of clavulanic acid has been improved by reverse engineering and overexpression of the regulatory genes in an industrial Streptomyces clavuligerus strain . Genomic analysis of the clavulanic acid (CA)-high-producing Streptomyces clavuligerus strains revealed a frameshift mutation in the cas1 gene-encoding clavaminate synthase 1 .


Molecular Structure Analysis

The crystal structure of Clavulanic acid dehydrogenase (CAD) was solved using single-wavelength anomalous diffraction with a seleno-methionine derivative. The structure reveals that the individual monomers comprise a single domain possessing the Rossmann fold, characteristic of dinucleotide-binding enzymes .


Chemical Reactions Analysis

Clavulanic acid is a potent inhibitor of the β-lactamase enzyme and is frequently co-formulated with a broad spectrum of antibiotics to treat infections caused by β-lactamase-producing pathogens .


Physical And Chemical Properties Analysis

Clavulanic acid has a molecular formula of C8H9NO5 and a molecular weight of 199.16. It is a solid substance and is soluble in water (40 mg/mL) and DMSO (10 mg/mL). It should be stored at 4°C, protected from light, and sealed .

Scientific Research Applications

Biogenesis and Genetic Engineering

Clavulanic acid production by Streptomyces clavuligerus involves a complex biosynthetic pathway. Research has delved into understanding this pathway and the genetic manipulation aimed at enhancing production. Genetic engineering of the glycolytic pathway in S. clavuligerus has shown promise in improving clavulanic acid yields, demonstrating the potential of metabolic engineering in optimizing production processes (Li & Townsend, 2006). Furthermore, the identification and functional analysis of new genes within the clavulanic acid gene cluster highlight the expanding understanding of its biogenesis and provide avenues for strain improvement (Li, Khaleeli, & Townsend, 2000).

Systems Biology and Downstream Processing

The integration of systems biology approaches with strain engineering and downstream processing advancements offers insights into optimizing clavulanic acid production. This interdisciplinary approach aims at improving the cost structure associated with clavulanic acid production through culture condition optimization, bioreactor design adjustments, and advancements in separation and purification processes (López-Agudelo, Gómez-Ríos, & Ramírez-Malule, 2021).

Novel Applications and Insights

Aside from its role as a β-lactamase inhibitor, clavulanic acid has been explored for potential novel applications. For instance, its anxiolytic-like activity in mammalian species without significant side effects suggests a potential psychotherapeutic use, distinct from its antimicrobial applications (Kim et al., 2009). This opens up new research directions for clavulanic acid in the field of neurology and psychiatry.

Safety And Hazards

Clavulanic acid should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Clavulanic acid has been recognized for its potential in overcoming bacterial resistance. Research is ongoing to develop more effective therapeutic agents that can yield a greater diversity of antibiotic resistance breakers (ARBs) .

properties

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVJAQRINQKSD-PBFISZAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt)
Record name Clavulanic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID2022830
Record name Clavulanic acid
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Molecular Weight

199.16 g/mol
Source PubChem
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Physical Description

Solid
Record name Clavulanate
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Solubility

3.37e+02 g/L
Record name Clavulanate
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Mechanism of Action

Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections.
Record name Clavulanic acid
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Product Name

Clavulanic Acid

CAS RN

58001-44-8
Record name Clavulanic acid
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Record name CLAVULANIC ACID
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Record name Clavulanate
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Melting Point

117.5-118, 117.5 - 118 °C
Record name Clavulanic acid
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Record name Clavulanate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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